
12-Deoxy-α-Aza-8α-homoerythromycin A
Description
Classification within the Azalide Antibiotic Family
12-Deoxy-α-Aza-8α-homoerythromycin A belongs to the 15-membered azalide subclass of macrolide antibiotics, characterized by:
- Replacement of the lactone oxygen at position 8α with a nitrogen atom, forming an expanded macrocyclic ring.
- Absence of the hydroxyl group at position 12 (12-deoxy modification).
- Retention of the desosamine and cladinose sugar moieties at positions C-5 and C-3, respectively.
This structural hybridization bridges classical 14-membered macrolides (e.g., erythromycin) and first-generation azalides (e.g., azithromycin). The 8α-aza substitution enhances metabolic stability by preventing acid-catalyzed degradation pathways common to erythromycin derivatives.
Table 1: Key Structural Features of Azalide Derivatives
Feature | Erythromycin A | Azithromycin | This compound |
---|---|---|---|
Ring size | 14-membered | 15-membered | 15-membered |
Nitrogen position | - | 9a | 8α |
C-12 modification | Hydroxyl | Hydroxyl | Deoxy |
C-6 modification | Hydroxyl | Methoxy | Methoxy |
Relationship to Erythromycin and Azithromycin Derivatives
The compound derives from systematic modifications of erythromycin’s aglycone core:
- Beckmann rearrangement : Converts erythromycin A 9-oxime to a bicyclic iminoether intermediate, enabling nitrogen insertion.
- Reductive alkylation : Introduces methyl groups at the 8α nitrogen position while eliminating the C-12 hydroxyl group.
- Stereochemical preservation : Maintains critical chiral centers at C-5, C-6, and C-11 to retain ribosomal binding affinity.
Compared to azithromycin (9a-aza-9a-methyl), the 8α-aza configuration alters spatial orientation of the desosamine sugar, potentially influencing bacterial efflux pump evasion mechanisms.
Position in Macrolide Chemistry Evolution
This derivative represents a strategic pivot in macrolide engineering to address emerging resistance mechanisms:
- Enhanced stability : The 8α-aza configuration resists enzymatic hydrolysis by erythromycin esterases.
- Reduced polarity : 12-deoxygenation improves membrane permeability in Gram-negative pathogens.
- Synthetic versatility : Serves as a precursor for 3-O-acyl and 11,12-cyclic carbonate derivatives with expanded spectra.
Notably, its isomeric counterpart (9a-aza-9a-homoerythromycin A) demonstrated inferior activity against MLSB-resistant Streptococcus pneumoniae, highlighting the critical role of nitrogen positioning.
Historical Development Timeline
Properties
Molecular Formula |
C₃₇H₆₈N₂O₁₂ |
---|---|
Molecular Weight |
732.942 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
-
Solvent Selection : Methanol facilitates borohydride stability while ensuring solubility of the iminoether.
-
Temperature Control : Subzero conditions prevent over-reduction and side reactions, achieving >85% yield.
-
Absence of Mineral Acids : Avoiding HCl or H2SO4 minimizes degradation of the borate intermediate.
Post-reduction, the product is isolated via extraction with methylene chloride and dried over anhydrous sodium sulfate, yielding a hygroscopic solid.
Reductive Alkylation for Methylation
Compound 8 undergoes reductive alkylation with formaldehyde and formic acid in chloroform or acetonitrile under reflux to introduce a methyl group at the 9a position, forming 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate (Compound 9).
Optimization Parameters
-
Solvent Effects : Acetonitrile outperforms chloroform in reaction homogeneity, reducing byproduct formation by 12%.
-
Stoichiometry : A 2:1 molar ratio of formaldehyde to Compound 8 ensures complete methylation.
-
Workup Protocol : Post-reaction, the mixture is adjusted to pH 4 with sulfuric acid, followed by alkaline extraction to isolate the methylated product.
Hydrolysis and Purification Steps
The final hydrolysis of Compound 9 to azithromycin is omitted in this context, as the focus remains on Compound 8. However, critical insights from this step inform purification strategies for 12-Deoxy-α-Aza-8α-homoerythromycin A:
-
Solvent System : Hydrolysis in acetonitrile-water (2:1) at pH 2–4 with sulfuric acid ensures selective cleavage of the borate group without degrading the macrolide ring.
-
Crystallization : Recrystallization from acetone-water mixtures at 40°C yields the dihydrate form, confirmed via TGA to contain 4.5–5% water.
Analytical Characterization
Structural validation of this compound relies on advanced spectroscopic techniques:
Table 1: NMR Chemical Shifts for Key Intermediates (CDCl3, 293 K)
Carbon Position | Compound 8 (δ, ppm) | Compound 9 (δ, ppm) |
---|---|---|
C11 | 71.94 | 79.63 |
C12 | 72.63 | 76.46 |
Data from -NMR confirms deoxygenation at C12, evidenced by upfield shifts in Compound 9. HMBC correlations further validate the absence of hydroxyl groups at C11 and C12.
Purity Assessment
-
Thermogravimetric Analysis (TGA) : Compound 8 exhibits a 4.6% weight loss at 200°C, consistent with dihydrate formulations.
-
HPLC : Purity >98% is achieved post-crystallization, with contaminants (e.g., deosaminylazitromycin) below 0.5%.
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
Table 2: Route Efficiency Metrics
Parameter | NaBH4 Route | Catalytic Hydrogenation |
---|---|---|
Yield (%) | 85 | 78 |
Reaction Time (h) | 20 | 48 |
Byproduct Formation | <2% | 5–8% |
Challenges and Optimization Strategies
Key Challenges
Q & A
Q. What spectral databases are authoritative for characterizing this compound?
- Methodological Answer : The EPA/NIH Mass Spectral Database (NIST) includes entries for erythromycin derivatives. Cross-reference with published -NMR data from azithromycin analogs to confirm key signals (e.g., anomeric protons of desosamine) .
Ethical and Collaborative Considerations
Q. How can researchers ensure ethical rigor in preclinical toxicity studies?
Q. What collaborative frameworks enhance reproducibility in multi-institutional studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.